2-(Oxiran-2-yl)-1,2-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxiran-2-yl)-1,2-diphenylethanol is an organic compound that features an oxirane (epoxide) ring and two phenyl groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)-1,2-diphenylethanol typically involves the epoxidation of alkenes. One common method is the reaction of styrene oxide with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-yl)-1,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Oxiran-2-yl)-1,2-diphenylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of epoxy resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)-1,2-diphenylethanol involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, enabling its use in various applications. The molecular targets and pathways involved depend on the specific context of its use, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
Glycidyl methacrylate: Contains both an epoxide and an acrylate group, used in epoxy resins.
2-(Oxiran-2-yl)furan: Another epoxide-containing compound with different structural features.
N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCINE: A compound with an oxirane ring used in drug development.
Uniqueness
Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
87141-85-3 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(oxiran-2-yl)-1,2-diphenylethanol |
InChI |
InChI=1S/C16H16O2/c17-16(13-9-5-2-6-10-13)15(14-11-18-14)12-7-3-1-4-8-12/h1-10,14-17H,11H2 |
InChI Key |
SRUFELPITNJAML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.